UNC0638 is a potent, selective, and cell-active small molecule inhibitor of histone methyltransferases (HMTs), primarily targeting G9a (EHMT2) and GLP (EHMT1). [, ] These enzymes catalyze the addition of methyl groups to lysine residues on histone tails, specifically at the 9th lysine residue of histone H3 (H3K9). [, , , ] This methylation event is associated with gene silencing and plays a crucial role in various biological processes, including cell differentiation, development, and disease pathogenesis. [, , , , ]
UNC0638's role in scientific research stems from its ability to inhibit G9a/GLP activity, making it a valuable tool for dissecting the biological functions of these enzymes and exploring their therapeutic potential in various diseases. [, , , , , ]
Clinical Translation for Hemoglobinopathies: Given the promising results in preclinical studies, translating UNC0638 or its derivatives into clinical trials for treating hemoglobinopathies is a major future direction. [, , , , , ]
Combination Therapies for Cancer: Exploring the efficacy of UNC0638 in combination with other anti-cancer agents, such as DNA methyltransferase inhibitors or targeted therapies, holds potential for improving treatment outcomes in various cancers. [, ]
Development of Novel Inhibitors: Developing more potent and selective G9a/GLP inhibitors with improved pharmacological properties, based on the structure-activity relationship of UNC0638, is an active area of research. []
UNC0638 is a selective chemical probe designed to inhibit the G9a and GLP (G9a-like protein) methyltransferases. These enzymes are responsible for the mono- and dimethylation of lysine 9 on histone 3 (H3K9), a modification that plays a crucial role in gene regulation and chromatin structure. UNC0638 has garnered attention for its potential applications in cancer research, particularly in the context of triple-negative breast cancer, where it has been shown to suppress cell migration and invasion without cytotoxic effects .
The compound was developed through a collaborative effort involving various research institutions, with significant contributions from studies focusing on lysine methyltransferase inhibitors. The synthesis of UNC0638 was reported by Vedadi et al. in 2011 as part of a broader initiative to explore selective inhibitors of histone methyltransferases .
The synthesis of UNC0638 involves several key steps that utilize established organic chemistry techniques. The process begins with the acylation of an intermediate compound with cyclohexanoyl chloride, followed by oxidative cyclization to form a chloroquinazoline derivative. This is then condensed with an amine to yield the final product through a series of reactions including debenzylation and phenolic elongation under Mitsunobu conditions .
The molecular formula of UNC0638 is C₁₈H₁₈ClN₃O, and its structure features a quinazoline core that is essential for its interaction with target enzymes. The compound exhibits specific functional groups that enhance its binding affinity and selectivity towards G9a and GLP.
UNC0638 acts primarily by inhibiting the methyltransferase activity of G9a and GLP. This inhibition leads to decreased levels of dimethylation at H3K9, which is associated with transcriptional repression.
UNC0638 functions by inhibiting the enzymatic activity of G9a and GLP, which are responsible for adding methyl groups to histones. This modification alters chromatin structure and gene expression patterns.
UNC0638 has significant potential applications in scientific research, particularly in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3